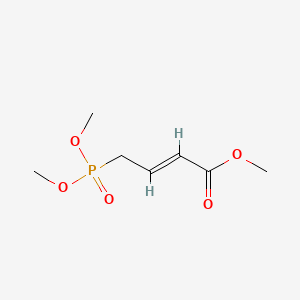

Methyl 4-(dimethoxyphosphoryl)but-2-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-(dimethoxyphosphoryl)but-2-enoate is an organic compound with the molecular formula C7H13O5P and a molecular weight of 208.15 g/mol . It is also known by its IUPAC name, methyl (E)-4-dimethoxyphosphorylbut-2-enoate . This compound is a derivative of phosphonic acids and is used in various chemical and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 4-(dimethoxyphosphoryl)but-2-enoate can be synthesized through the reaction of methyl 4-bromocrotonate with triethyl phosphite . The reaction typically involves the use of sodium hydride as a base in benzene, with the reaction temperature gradually increased from room temperature to 60°C over a period of several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-(dimethoxyphosphoryl)but-2-enoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

Reduction: Reduction reactions can convert the compound into phosphine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyphosphoryl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted phosphonates. These products have various applications in organic synthesis and industrial processes.

Aplicaciones Científicas De Investigación

Organic Synthesis

Methyl 4-(dimethoxyphosphoryl)but-2-enoate serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structural features allow chemists to create a variety of derivatives that can be tailored for specific applications.

Biological Studies

This compound is studied for its biological activities, particularly its interactions with enzymes and biomolecules. It has been shown to inhibit certain enzymes, making it a valuable tool in biochemical research.

Pharmaceutical Development

Research is ongoing to explore the potential of this compound as a pharmaceutical intermediate. Its ability to modify enzyme activity positions it as a candidate for developing new therapeutic agents.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials, highlighting its practical significance beyond laboratory settings.

Antitumoral Activity

This compound exhibits significant antitumoral properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (μg/mL) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 24.1 | High anti-breast cancer activity |

| Staphylococcus epidermidis | 1000 | Antimicrobial activity |

Antimicrobial Activity

The compound also shows promising antimicrobial properties, inhibiting the growth of several bacterial strains. Its mechanism involves disrupting enzyme function critical for bacterial survival.

Antioxidative Properties

Additionally, this compound possesses antioxidative properties that may help mitigate oxidative stress in biological systems, protecting cells from damage caused by reactive oxygen species.

Case Studies and Research Findings

- In Silico Docking Studies : These studies have indicated that modifications to the compound could enhance its binding affinity to target enzymes involved in cancer pathways.

- Synthesis of Analogues : Derivatives synthesized from this compound have been evaluated for improved biological activities, particularly focusing on enhancing antitumoral effects compared to the parent compound.

- Kinetic Evaluations : Kinetic studies revealed that structural modifications influence the reaction rates between the compound and target enzymes, affecting biological efficacy.

Mecanismo De Acción

The mechanism of action of methyl 4-(dimethoxyphosphoryl)but-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The dimethoxyphosphoryl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to methyl 4-(dimethoxyphosphoryl)but-2-enoate include:

Uniqueness

This compound is unique due to its specific dimethoxyphosphoryl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.

Actividad Biológica

Methyl 4-(dimethoxyphosphoryl)but-2-enoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antitumoral, antimicrobial, and antioxidative properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a dimethoxyphosphoryl group which is known for its ability to interact with various biological targets. The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, which can further influence its biological activity.

Antitumoral Activity

Research has demonstrated that this compound exhibits significant antitumoral effects. In vitro studies using the MTT assay have shown that this compound inhibits the growth of various tumor cell lines. For example, it was found to exhibit growth inhibition against Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of 1,000 μg/mL .

| Cell Line | IC50 (μg/mL) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 24.1 | High anti-breast cancer activity |

| Staphylococcus epidermidis | 1000 | Antimicrobial activity |

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties. Its efficacy against various bacterial strains has been evaluated, showing promising results in inhibiting microbial growth. The interaction of the dimethoxyphosphoryl group with enzyme active sites can inhibit their activity, contributing to its antimicrobial effects .

Antioxidative Activity

This compound has been reported to possess antioxidative properties, which may help in reducing oxidative stress within biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with active sites on enzymes. This interaction can lead to the inhibition of enzyme activity, affecting various biochemical pathways involved in tumor growth and microbial proliferation .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound derivatives:

- In Silico Docking Studies : These studies indicated that modifications to the compound could enhance its binding affinity to target enzymes related to cancer pathways .

- Synthesis of Analogues : Derivatives synthesized from this compound have been evaluated for improved biological activities. For instance, compounds with additional functional groups showed enhanced antitumoral effects compared to the parent compound .

- Kinetic Evaluations : The kinetic studies revealed that the rate of reaction between the compound and target enzymes could be influenced by structural modifications, leading to variations in biological efficacy .

Propiedades

IUPAC Name |

methyl (E)-4-dimethoxyphosphorylbut-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13O5P/c1-10-7(8)5-4-6-13(9,11-2)12-3/h4-5H,6H2,1-3H3/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESRINKNQQZURC-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CCP(=O)(OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/CP(=O)(OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13O5P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.